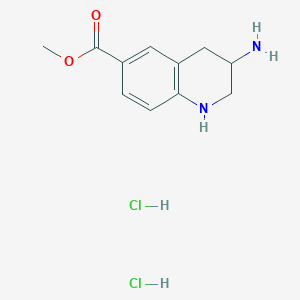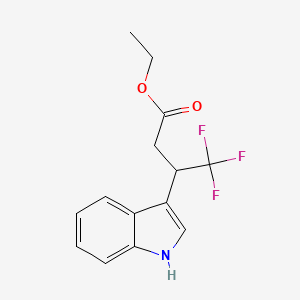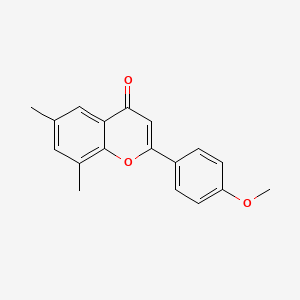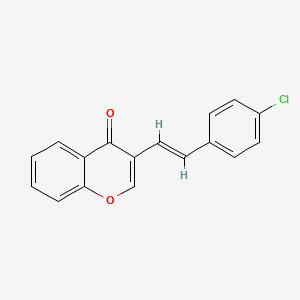
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a 4H-chromen-4-one core with a (4-chlorostyryl) substituent at the 3-position, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorostyryl group under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromones with various functional groups.
Aplicaciones Científicas De Investigación
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with signaling pathways involved in inflammation and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-Chlorostyryl-8-(tosyloxy)quinoline
- [(E)-4-Chlorostyryl]triethoxysilane
- 2-(E)-4-chlorostyryl-5-[(Z)-4-hydroxy-3-methoxybenzylidene]-3,5-dihydro-4H-imidazol-4-one
Uniqueness
(E)-3-(4-Chlorostyryl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4H-chromen-4-one core and the (4-chlorostyryl) substituent allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H11ClO2 |
|---|---|
Peso molecular |
282.7 g/mol |
Nombre IUPAC |
3-[(E)-2-(4-chlorophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11ClO2/c18-14-9-6-12(7-10-14)5-8-13-11-20-16-4-2-1-3-15(16)17(13)19/h1-11H/b8-5+ |
Clave InChI |
UNOUPHDMTPEFFN-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)
![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)
![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)

![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
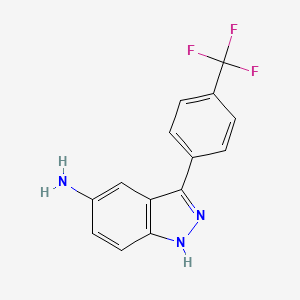
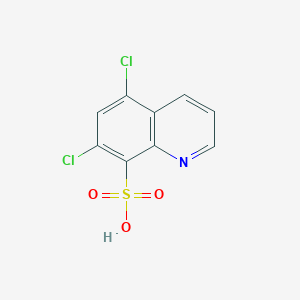
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
